molecular formula C20H20FNO3S B2393468 1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 899217-49-3

1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one

Cat. No. B2393468
CAS RN: 899217-49-3
M. Wt: 373.44
InChI Key: PSHIGQZOKMTBIH-UHFFFAOYSA-N
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Description

1-Butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one is a chemical compound that belongs to the family of quinolone derivatives. It is widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fluorescent Probes and Imaging

Compounds structurally related to "1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one" have been explored for their potential as fluorescent probes. For instance, a two-photon fluorescent probe based on a similar quinoline structure has been developed for detecting 1,4-dithiothreitol (DTT), demonstrating rapid response and satisfactory selectivity. This probe has been successfully used in one- and two-photon imaging of DTT in HepG2 cells, indicating low cytotoxicity and high application potential in biological imaging (Sun et al., 2018).

Organic Synthesis and Catalysis

Quinoline derivatives have been utilized in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, showing excellent yields and short reaction times under solvent-free conditions. A novel nanosized N-sulfonated Brönsted acidic catalyst has shown efficiency in promoting these reactions, indicating the potential utility of related quinoline compounds in facilitating organic transformations (Goli-Jolodar et al., 2016).

Chelate Extraction Reagents

Compounds with a sulfonamidoquinoline structure have been investigated as chelate extraction reagents for divalent metal cations using an ionic liquid system. This research demonstrates the superior extractability of these compounds compared to traditional systems, highlighting their potential in developing novel extraction reagents for metal purification processes (Ajioka et al., 2008).

Antimicrobial Agents

The antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has revealed that certain compounds exhibit moderate to high antimicrobial activity. This suggests that structurally related quinoline compounds, including "1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one", may possess valuable antimicrobial properties that could be further explored for pharmaceutical applications (Fadda et al., 2016).

properties

IUPAC Name

1-butyl-3-(4-fluorophenyl)sulfonyl-6-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-14(2)5-10-18(17)22)26(24,25)16-8-6-15(21)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHIGQZOKMTBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

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